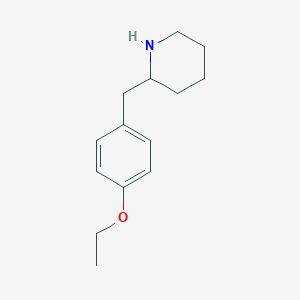

2-(4-Ethoxy-benzyl)-piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in the field of pharmaceutical science. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a multitude of natural alkaloids and synthetic drugs, spanning over twenty different pharmaceutical classes. nih.govencyclopedia.pub The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The sp3-hybridized state of the carbon atoms in the piperidine ring allows for a three-dimensional conformation, which is crucial for specific interactions with biological targets. bohrium.com This structural flexibility enables the synthesis of a diverse range of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov

Physicochemical Properties: The introduction of a piperidine scaffold can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity. thieme-connect.comresearchgate.net These properties are critical for optimizing the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Broad Biological Activity: Piperidine derivatives have demonstrated a wide array of pharmacological effects. They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents. bohrium.comresearchgate.net

Privileged Scaffold: Due to its proven success in drug discovery, the piperidine ring is considered a "privileged scaffold." This means it is a molecular framework that is likely to bind to a variety of biological targets with high affinity, making it an attractive starting point for the design of new drugs. researchgate.netarizona.edu

The continuous exploration of chiral piperidine scaffolds further enhances their application in drug design, offering improvements in biological activity, selectivity, and pharmacokinetic properties, while potentially reducing toxicity. thieme-connect.comresearchgate.net

Overview of Benzyl (B1604629) and Ethoxy Moieties in Bioactive Compounds

The biological activity of a core scaffold like piperidine can be significantly influenced by the nature of its substituents. The benzyl and ethoxy groups are two such moieties that are frequently incorporated into bioactive compounds to modulate their pharmacological profiles.

The benzyl group , consisting of a benzene (B151609) ring attached to a methylene (B1212753) group (C₆H₅CH₂-), is a common substituent in medicinal chemistry. wikipedia.orgwikiwand.com Its presence can confer several advantageous properties to a molecule:

Lipophilicity: The aromatic nature of the benzyl group increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. ontosight.ai

Protecting Group: In organic synthesis, the benzyl group is often employed as a robust protecting group for alcohols, carboxylic acids, and amines due to its stability under various reaction conditions. wikipedia.orgfujifilm.com

Structural Motif: The N-benzyl piperidine (N-BP) motif is a frequently used structural element in drug discovery due to its structural flexibility and three-dimensional character. bohrium.com

Biological Interactions: The benzyl group can participate in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions, which can contribute to the binding affinity of a drug. researchgate.net

The ethoxy group (-OCH₂CH₃) is another important functional group in the design of bioactive compounds. Its incorporation can influence a molecule's properties in several ways:

Metabolic Stability: The introduction of an ethoxy group can sometimes improve the metabolic stability of a drug by blocking sites that are susceptible to metabolic degradation.

Bioactivity: The ethoxy group can be a key feature for biological activity. For instance, in some compounds, the replacement of a methoxy (B1213986) group with an ethoxy group has been shown to alter the biological profile. researchgate.net Studies on N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide (B32628) analogues have highlighted the role of the ethoxy-phenyl-piperidine combination in producing antimicrobial effects. japsonline.comresearchgate.net

The combination of a piperidine scaffold with benzyl and ethoxy moieties, as seen in 2-(4-Ethoxy-benzyl)-piperidine, presents a compelling structural framework for the exploration of new bioactive agents.

Research Context and Rationale for Investigating this compound Analogues

The investigation into this compound analogues is driven by the established pharmacological importance of its constituent parts and the continuous need for novel therapeutic agents. The rationale for exploring this specific chemical space is multifaceted and builds upon a significant body of existing research.

Derivatives of N-benzylpiperidine have been a focal point in the development of drugs targeting the central nervous system, particularly as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. acs.org Research has shown that the benzylpiperidine core can serve as a suitable scaffold for interacting with the active site of AChE. Furthermore, modifications to the benzylpiperidine structure have been explored to develop compounds with high affinity for sigma receptors, which are implicated in various neuropsychiatric disorders.

The substitution pattern on the benzyl ring is a critical determinant of biological activity. The presence of an ethoxy group at the para-position of the benzyl ring, as in this compound, introduces specific electronic and steric properties that can influence receptor binding and pharmacokinetic profiles. Studies on related structures, such as 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles, have demonstrated their potential as ligands for the estrogen receptor. sigmaaldrich.cn

The synthesis and evaluation of various piperidine derivatives continue to be an active area of research. For example, libraries of 1,4-disubstituted piperidines have been screened for antimalarial activity, with some compounds showing efficacy comparable to existing drugs. Similarly, the synthesis of novel N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides has yielded compounds with significant antimicrobial properties. japsonline.comresearchgate.net These studies underscore the potential of piperidine-based compounds to address a wide range of diseases.

The exploration of this compound analogues is therefore a logical progression in the field of medicinal chemistry. By systematically modifying this core structure, researchers aim to discover new compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The combination of the proven piperidine scaffold, the versatile benzyl linker, and the modulating ethoxy group provides a rich chemical space for the development of the next generation of drugs. ajchem-a.comresearchgate.net

Data Tables

Table 1: Biological Activities of Piperidine Derivatives

| Pharmaceutical Class | Examples of Biological Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of pro-tumorigenic receptors, induction of apoptosis | nih.govencyclopedia.pub |

| Infectious and Parasitic Diseases | Biocides, antimalarial, antiviral, antifungal | nih.govbohrium.com |

| Central Nervous System Disorders | Anticholinergics (for Alzheimer's disease), antipsychotics, analgesics for neuropathic pain | encyclopedia.pubresearchgate.net |

| Cardiovascular Diseases | Antihypertensive agents | researchgate.net |

Table 2: Properties and Roles of Benzyl and Ethoxy Moieties

| Moiety | Key Properties/Roles in Bioactive Compounds | Reference |

|---|---|---|

| Benzyl Group | Increases lipophilicity, acts as a protecting group in synthesis, participates in π-π stacking and hydrophobic interactions | wikipedia.orgontosight.airesearchgate.net |

| Ethoxy Group | Modulates solubility and polarity, can improve metabolic stability, key feature for specific biological activities | researchgate.netjapsonline.com |

Mentioned Compounds

Structure

3D Structure

属性

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13/h6-9,13,15H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZYZMILAJQEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402033 | |

| Record name | 2-(4-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-59-4 | |

| Record name | 2-(4-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies of 2 4 Ethoxy Benzyl Piperidine

Conformational Analysis and Energy Landscapes

The substituent can exist in either an axial or equatorial position. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial steric interactions with hydrogen atoms on the ring, which would increase the molecule's potential energy. The 4-ethoxy-benzyl group is sterically demanding, strongly suggesting a preference for the equatorial conformation.

Computational methods are employed to map the potential energy surface and identify the most stable conformers. Density Functional Theory (DFT) and other quantum mechanical calculations can provide accurate insights into the molecule's geometry, electronic stability, and reactivity. researchgate.net By systematically rotating the single bonds (e.g., the bond connecting the benzyl (B1604629) group to the piperidine (B6355638) ring and the bond in the ethoxy group), an energy landscape can be generated. This landscape reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using Boltzmann statistics. researchgate.net

Table 1: Computational Methods for Conformational Analysis

| Method | Description | Application to 2-(4-Ethoxy-benzyl)-piperidine |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics to model molecules. It is computationally fast and suitable for large systems and initial conformational searches. | Rapidly generates a wide range of possible chair and boat conformers of the piperidine ring and various orientations of the substituent. |

| Quantum Mechanics (QM) | Based on the principles of quantum physics, providing high accuracy for electronic structure and energies. Methods include DFT and ab initio calculations. | Optimizes the geometry of low-energy conformers found by MM to provide accurate relative energies and identify the global minimum energy structure. |

| Potential Energy Surface (PES) Scanning | Systematically changes specific dihedral angles and calculates the energy at each point to map the conformational landscape. | Identifies energy barriers between different conformers, revealing the flexibility of the molecule and the ease of transition between states. |

Ligand-Target Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, forming a stable complex. nih.gov For this compound, docking simulations can elucidate its potential binding modes within the active site of a biological target, providing hypotheses about its mechanism of action. This method is instrumental in virtual screening and lead optimization in drug discovery. researchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure would be one of its low-energy conformers, as determined by conformational analysis. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.

While specific docking studies for this compound are not prominent in the literature, studies on analogous N-benzylpiperidine and other piperidine derivatives provide a framework for the expected interactions. nih.govnih.govnih.gov Key interactions often include:

Hydrogen Bonds: The piperidine nitrogen, when protonated at physiological pH, can act as a hydrogen bond donor. nih.govnih.gov The ether oxygen of the ethoxy group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl ring and the piperidine ring's aliphatic structure can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. researchgate.net

Pi-Interactions: The aromatic benzyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with positively charged residues. researchgate.net

For instance, docking studies of N-benzylpiperidine derivatives with acetylcholinesterase revealed π-cation interactions between the protonated piperidine nitrogen and the Tryptophan residue (Trp84) in the active site. researchgate.net Similarly, studies on sigma-1 (σ1) receptor ligands highlighted the importance of a basic nitrogen moiety and hydrophobic groups for effective binding. nih.govnih.gov

Table 2: Potential Molecular Interactions for this compound in a Binding Site

| Interaction Type | Potential Participating Group(s) | Example from Analogous Compounds |

|---|---|---|

| Hydrogen Bond Donor | Protonated Piperidine Nitrogen | Interacting with Aspartic Acid or Glutamic Acid residues. nih.gov |

| Hydrogen Bond Acceptor | Ethoxy Group Oxygen | Interacting with Serine, Threonine, or Tyrosine residues. |

| Hydrophobic | Benzyl Ring, Piperidine Ring, Ethyl Chain | Occupying hydrophobic pockets lined with Alanine, Valine, Leucine. researchgate.net |

| π-π Stacking | Benzyl Ring | Stacking with Phenylalanine, Tyrosine, or Tryptophan residues. researchgate.net |

| π-Cation | Benzyl Ring / Protonated Piperidine | Interacting with Lysine or Arginine / Tryptophan residues. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov Following docking, MD simulations are often performed on the ligand-target complex to assess its stability and refine the binding pose. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. researchgate.netnih.gov

For the this compound-protein complex, a simulation typically running for nanoseconds to microseconds can:

Validate Docking Poses: Unstable binding poses from docking will often dissociate or undergo significant conformational changes during an MD simulation.

Analyze Complex Stability: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD suggests the complex has reached equilibrium. researchgate.net

Characterize Intermolecular Interactions: MD trajectories can be analyzed to determine the persistence of key interactions (like hydrogen bonds) identified in docking studies. nih.gov

Incorporate Solvent Effects: MD simulations are typically run in an explicit solvent (water box), providing a more realistic representation of the biological environment compared to the vacuum or implicit solvent models used in docking.

Estimate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores. mdpi.com

Recent studies on piperidine derivatives have successfully used MD simulations to confirm the conformational stability of ligand-protein complexes and to elucidate their molecular interactions within a biological environment. researchgate.net

Table 3: Workflow of a Molecular Dynamics Simulation Study

| Step | Description | Key Output/Analysis |

|---|---|---|

| 1. System Setup | The docked complex is placed in a simulation box, solvated with water molecules, and neutralized with ions. | A fully solvated and charge-neutral system ready for simulation. |

| 2. Energy Minimization | The system's energy is minimized to remove steric clashes or unfavorable geometries. | A relaxed, low-energy starting structure. |

| 3. Equilibration | The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted (NVT and NPT ensembles). | A system equilibrated at physiological conditions. |

| 4. Production Run | The simulation is run for an extended period (ns to µs) to generate the trajectory data. | A trajectory file containing atomic positions, velocities, and energies over time. |

| 5. Trajectory Analysis | The trajectory is analyzed to compute various structural and energetic properties. | RMSD, Radius of Gyration (Rg), hydrogen bond analysis, interaction energy, binding free energy (MM/PBSA). researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like piperidine derivatives, a QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

Although a specific QSAR model for this compound is not available, the methodology can be described based on studies of other piperidine derivatives. nih.govresearchgate.net The process involves several key steps:

Data Set Assembly: A collection of piperidine derivatives with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is gathered. This set would ideally include this compound.

Descriptor Calculation: For each molecule in the dataset, a variety of numerical parameters, or "descriptors," are calculated. These descriptors quantify different aspects of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Studies on piperidine derivatives have successfully used 2D and 3D descriptors to model activities such as enzyme inhibition and antiproliferative effects. nih.gov The resulting models provide insights into which molecular properties are most important for the desired biological activity.

Table 4: Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count. |

| 2D Descriptors | Based on the 2D representation of the molecule, including connectivity. | Topological Indices (e.g., Wiener index), Electrotopological State (E-state) indices, Autocorrelation Descriptors. nih.govresearchgate.net |

| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular Volume, Surface Area, Shape Indices, Steric Parameters (from CoMFA/CoMSIA). researchgate.net |

| Physicochemical Descriptors | Describe properties like lipophilicity, electronic effects, and polarity. | LogP (octanol-water partition coefficient), Molar Refractivity, Dipole Moment, Partial Charges. |

By applying these computational techniques, researchers can build a comprehensive profile of this compound, predicting its structural preferences, potential biological targets, binding interactions, and dynamic behavior, all of which are invaluable for its potential development in medicinal chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 4 Ethoxy Benzyl Piperidine Derivatives

Impact of Substitutions on the 4-Ethoxy-benzyl Moiety

Substitutions on the benzyl (B1604629) moiety of benzylpiperidine derivatives are a critical determinant of their biological activity and receptor affinity. While data specifically on 2-(4-ethoxy-benzyl)-piperidine is limited, extensive research on related 2-benzylpiperidines and N-benzylpiperidines acting on monoamine transporters provides significant insights.

The parent compound, 2-benzylpiperidine (B184556), is a stimulant that functions as a monoamine reuptake inhibitor but is significantly less potent than related compounds like methylphenidate. wikipedia.org Its affinity (Kᵢ) for the dopamine (B1211576) transporter (DAT) is reported as 6,360 nM. wikipedia.org Modifications to the benzyl ring can dramatically alter this potency. For instance, in a series of α-keto-2-benzylpiperidine derivatives, substitutions on the benzyl ring were found to greatly enhance potency as dopamine reuptake inhibitors. Analogues featuring 4-methyl, 4-halo (e.g., 4-chloro, 4-bromo), and 3,4-dichloro substitutions were found to be much more potent than the unsubstituted parent compound. wikipedia.org

This suggests that the electronic and steric properties of the substituent at the 4-position of the benzyl ring are crucial. The 4-ethoxy group in this compound is an electron-donating group, which can influence the interaction with the target protein. In studies of benzylpiperazine derivatives designed as σ1 receptor ligands, a 4-methoxybenzyl moiety was found to be a key component for achieving optimal binding affinity, indicating that alkoxy groups at this position are favorable for certain receptor interactions. nih.gov

In other N-benzyl piperidine (B6355638) series, substitutions at the ortho, meta, and para positions of the benzyl ring have been systematically evaluated for their effects on affinity for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. uky.edunih.gov These studies have shown that both the position and the nature of the substituent can modulate not only the potency but also the selectivity of the compound for different transporters. uky.edunih.gov For example, in one series of N-benzyl piperidines, halogen and methyl substitutions at the 3- or 4-position of the benzyl group increased D₄.₂ receptor affinity.

Table 1: Effect of Benzyl Ring Substitutions on the Biological Activity of 2-Benzylpiperidine Analogues Data inferred from related compound series.

| Compound Scaffold | Substitution on Benzyl Ring | Target | Observed Activity Change |

| α-keto-2-benzylpiperidine | 4-Methyl | Dopamine Transporter (DAT) | Increased potency |

| α-keto-2-benzylpiperidine | 4-Halo (Cl, Br) | Dopamine Transporter (DAT) | Increased potency |

| α-keto-2-benzylpiperidine | 3,4-Dichloro | Dopamine Transporter (DAT) | Increased potency |

| Benzylpiperazine | 4-Methoxy | σ1 Receptor | Favorable for high affinity nih.gov |

Influence of Piperidine Ring Substitutions on Biological Activity

Modifications to the piperidine ring of the this compound scaffold can significantly affect its pharmacological profile by altering its conformation, basicity, and steric interactions with the target protein.

One of the most common modifications is N-substitution. The nitrogen atom of the piperidine ring is a key site for interaction, often forming a salt bridge with an acidic residue in the binding pocket. In a review of the N-benzyl piperidine (N-BP) motif, it was noted that this fragment is frequently used to fine-tune efficacy and physicochemical properties, as it can provide crucial cation-π interactions with the target protein. nih.gov The choice of the N-substituent can modulate basicity and lipophilicity, which in turn affects target affinity and pharmacokinetic properties.

Introducing substituents directly onto the carbon atoms of the piperidine ring adds steric bulk and can create new chiral centers, influencing both potency and selectivity. The position of the benzyl group at C2 is itself a critical structural feature. For comparison, moving the phenyl group to the 3-position (3-phenylpiperidine) results in a more potent monoamine reuptake inhibitor compared to 2-benzylpiperidine, with higher affinities for the monoamine transporters. wikipedia.org

Furthermore, the introduction of other functional groups, such as hydroxyl or carbonyl groups, can introduce new hydrogen bonding capabilities. For instance, the addition of an α-keto group to 2-benzylpiperidine was a key step in developing more potent dopamine reuptake inhibitors. wikipedia.org In other series, capping the distal piperidine nitrogen with amides, sulfonamides, or ureas has been explored to modulate activity at muscarinic acetylcholine (B1216132) receptors, demonstrating that even subtle changes can radically alter the pharmacological profile from a pan-agonist to a selective M1 agonist. nih.gov

Stereochemical Effects on Pharmacological Profiles

The presence of a substituent at the 2-position of the piperidine ring in this compound creates a chiral center. Consequently, the compound exists as a pair of enantiomers, (R)-2-(4-ethoxy-benzyl)-piperidine and (S)-2-(4-ethoxy-benzyl)-piperidine. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potencies, receptor selectivities, and metabolic profiles.

Biological systems, being chiral themselves, often interact preferentially with one enantiomer over the other. This stereoselectivity is a cornerstone of drug action. For example, in the development of the 2-benzylpiperidine analog DMBMPP, a hallucinogenic 5-HT₂ₐ agonist, the creation of two stereocenters (one at the piperidine C2 position and another on the side chain) resulted in four possible stereoisomers, each with potentially distinct pharmacological activities. reddit.com

While specific studies on the enantiomers of this compound are not widely reported, research on related chiral piperidines consistently demonstrates the critical role of stereochemistry. The relative orientation of the benzyl group and the piperidine ring dictates how the molecule fits into a binding site. One enantiomer may achieve an optimal set of interactions (e.g., hydrophobic, hydrogen bonding, ionic), leading to high affinity and efficacy, while the other enantiomer may bind weakly or not at all. The N-benzyl piperidine motif is often used as a platform for optimizing these stereochemical aspects to improve potency and reduce toxicity. nih.gov The synthesis and analysis of various regio- and diastereoisomers of substituted piperidines have confirmed that stereoisomerism provides a significant increase in 3D shape diversity, allowing for more nuanced exploration of chemical space. rsc.org

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues based on the this compound scaffold involves a multi-pronged approach leveraging SAR data, computational modeling, and an understanding of the target's binding site.

Scaffold Hopping and Bioisosteric Replacement: A common strategy is to replace parts of the molecule with bioisosteres to improve properties. For example, the piperidine ring can be considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.com In one study, replacing a piperidine with a piperazine ring was explored to assess the influence of an additional aliphatic tertiary amino group on enzyme inhibitory activity. unisi.it Similarly, the ethoxy group on the benzyl ring could be replaced with other groups (e.g., isopropoxy, trifluoromethoxy, cyano) to probe the electronic and steric requirements of the binding pocket.

Conformational Constraint: The flexibility of the piperidine ring and the benzyl side chain can be restricted to lock the molecule into a more active conformation. This can be achieved by introducing ring constraints or bulky substituents. The development of DMBMPP, where the amine of an N-benzylphenethylamine was constrained within a piperidine ring, created a more rigid structure, which is a common tactic to increase affinity and selectivity. reddit.com

Fragment-Based and Multi-Target Design: Modern drug design often involves connecting different pharmacophoric fragments to create hybrid molecules. Several studies have successfully designed dual-target or multi-target ligands by connecting a benzylpiperidine scaffold with other active moieties to address complex diseases like Alzheimer's. researchgate.netnih.govmdpi.com For instance, N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Structure-Based Design and Modeling: When the 3D structure of the target protein is known, computational docking can be used to predict how different analogues will bind. This approach guides the synthesis of compounds with a higher probability of success. Docking studies on σ1 receptor modulators helped elucidate key SAR components that differentiated activity between dopamine D₄ and σ1 receptors, leading to the discovery of potent and selective modulators. chemrxiv.org

By applying these principles, the this compound scaffold can be systematically modified to develop analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles for a desired biological target.

Pharmacological Profile of this compound Remains Uncharacterized in Publicly Available Research

Initial investigations into the pharmacological and biological properties of the chemical compound this compound have revealed a significant lack of available data across scientific literature and databases. Despite extensive searches for in vitro and in vivo studies, no specific research detailing the pharmacological profile of this particular molecule could be identified.

The requested article, intended to focus on the pharmacological profiling and biological evaluation of this compound, cannot be generated due to the absence of published research on its receptor binding affinity, enzyme inhibition, cell-based functional assays, efficacy in disease models, or its pharmacokinetic and pharmacodynamic properties.

Research into related compounds, such as various substituted benzylpiperidines, indicates a broad range of potential biological activities for this class of molecules. Derivatives of benzylpiperidine have been explored for their effects on the central nervous system, including their potential as monoamine reuptake inhibitors, sigma receptor ligands, and acetylcholinesterase inhibitors. However, the specific effects of the 2-position benzyl substitution combined with a 4-ethoxy group on the benzyl ring are not documented.

Without experimental data from receptor binding assays, enzyme inhibition studies, or functional cellular assays, it is impossible to detail the in vitro pharmacological characteristics of this compound. Similarly, the absence of preclinical studies in animal models means there is no information on its efficacy, pharmacokinetics, or pharmacodynamics.

Consequently, the creation of an informative and scientifically accurate article adhering to the requested outline is not feasible at this time. Further experimental research is required to elucidate the pharmacological profile of this compound.

Pharmacological Profiling and Biological Evaluation of 2 4 Ethoxy Benzyl Piperidine

In Vivo Preclinical Evaluation

Safety and Toxicology Assessments

A comprehensive evaluation of the safety and toxicological profile of a compound is a critical component of its pharmacological assessment. As of the current date, specific and detailed toxicological studies exclusively focused on 2-(4-Ethoxy-benzyl)-piperidine are not extensively available in publicly accessible scientific literature. Therefore, a preliminary safety assessment must be inferred from the known toxicological profiles of its core structural components: the piperidine (B6355638) moiety and the substituted benzyl (B1604629) group. This approach allows for the anticipation of potential hazards, guiding future preclinical safety evaluations.

The toxicological profile of piperidine itself is well-documented. It is known to be a hazardous substance with significant acute toxicity. nih.govindustrialchemicals.gov.augustavus.edu Exposure through oral, dermal, and inhalation routes can lead to adverse effects. nih.govindustrialchemicals.gov.au Animal studies have established median lethal dose (LD50) and lethal concentration (LC50) values, which classify piperidine as a substance with moderate to high acute toxicity. industrialchemicals.gov.augustavus.eduaatbio.comfujifilm.com Furthermore, piperidine is recognized as a corrosive agent, capable of causing severe skin burns and eye damage upon contact. nih.govgustavus.edusigmaaldrich.com

The benzyl group, another key structural feature of this compound, and its derivatives have also been the subject of toxicological investigation. While benzyl alcohol, a simple benzyl derivative, is considered to have low acute toxicity, some benzyl derivatives have demonstrated genotoxic potential in various assays. nih.govnih.govresearchgate.netwikipedia.org Studies on different benzyl compounds have shown the capacity to induce DNA damage, highlighting the importance of evaluating this endpoint for any new derivative. nih.govresearchgate.net

The ethoxy group attached to the benzyl ring is generally associated with low toxicity. Ethoxybenzene, for instance, is not considered highly toxic. fishersci.com However, the combination of these three components into the single molecule of this compound necessitates a dedicated toxicological evaluation, as the final profile is not merely a sum of its parts but a result of their synergistic or antagonistic interactions.

In the absence of specific data for this compound, a cautious approach is warranted. The known corrosive and toxic properties of the piperidine ring suggest that this compound could be a skin and eye irritant and may exhibit significant acute toxicity. nih.govgustavus.edu The potential for genotoxicity, based on findings for some benzyl derivatives, cannot be ruled out without specific testing. nih.govnih.govresearchgate.net

Future research should prioritize a full suite of in vitro and in vivo toxicology studies for this compound. These would include assessments of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity, to establish a definitive safety profile.

Interactive Data Tables

Table 1: Acute Toxicity Data for Piperidine

| Route of Administration | Species | LD50/LC50 | Reference(s) |

| Oral | Rat | 133-520 mg/kg | nih.govindustrialchemicals.gov.au |

| Dermal | Rabbit | 276 mg/kg | gustavus.edu |

| Inhalation | Rat | 1,330-1,420 ppm (4-hr) | nih.gov |

| Inhalation | Mouse | 6,000 mg/m³ (2-hr) | gustavus.edu |

Table 2: Genotoxicity of Benzyl Derivatives

| Compound | Assay | System | Result | Reference(s) |

| Benzyl Alcohol | Comet Assay | Human Lymphocytes | Increased DNA damage at high concentrations | nih.gov |

| Benzyl Acetate | Comet Assay | Human Lymphocytes | Increased DNA damage at high concentrations | nih.gov |

| Benzaldehyde | Comet Assay | Human Lymphocytes | Increased DNA damage | nih.gov |

| Benzoic Acid | Comet Assay | Human Lymphocytes | Increased DNA damage | nih.gov |

| Benzyl Derivatives | Wing Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Genotoxic effects observed | nih.gov |

Mechanistic Elucidation of 2 4 Ethoxy Benzyl Piperidine S Biological Actions

Identification of Molecular Targets

While direct studies on 2-(4-Ethoxy-benzyl)-piperidine are limited, research on analogous compounds containing the benzylpiperidine scaffold suggests several potential molecular targets. These interactions are crucial in defining the compound's pharmacological effects. The primary targets identified for structurally similar molecules include sigma receptors, monoamine transporters, and specific enzymes.

Sigma Receptors (σ1 and σ2): A significant body of research points to sigma receptors, particularly the σ1 subtype, as a high-affinity target for piperidine (B6355638) derivatives. For instance, compounds with a piperidine or piperazine (B1678402) core connected to a benzyl (B1604629) group have demonstrated potent binding to σ1 receptors. nih.govnih.govrsc.org One such analog, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified as a potent σ1 receptor agonist with a high affinity comparable to the reference compound haloperidol. nih.gov The σ1 receptor is a unique intracellular protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. nih.gov

Monoamine Transporters: The benzylpiperidine structure is also a key pharmacophore for interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). wikipedia.orgnih.gov The parent compound, 2-benzylpiperidine (B184556), exhibits affinity for DAT, albeit lower than that of methylphenidate. wikipedia.org Structure-activity relationship studies of N-benzylpiperidine analogues have revealed that modifications to the benzyl and piperidine rings can significantly alter binding affinity and selectivity for these transporters. nih.gov

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, N-benzyl-piperidine derivatives have been designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy.

Other Potential Enzyme Targets: Research into benzylpiperidine derivatives has also identified monoacylglycerol lipase (B570770) (MAGL) as a potential target. patsnap.com MAGL is an enzyme involved in the endocannabinoid system, and its inhibition has therapeutic implications for neurodegenerative and inflammatory diseases.

| Potential Molecular Target | Evidence from Analogous Compounds | Potential Effect |

| Sigma-1 Receptor (σ1R) | High-affinity binding observed in various piperidine and piperazine derivatives. nih.govnih.govrsc.org | Modulation of calcium signaling, neurotransmitter release, and cellular stress responses. |

| Dopamine Transporter (DAT) | 2-benzylpiperidine and its N-benzyl analogues show binding affinity. wikipedia.orgnih.gov | Inhibition of dopamine reuptake, leading to increased synaptic dopamine levels. |

| Serotonin Transporter (SERT) | Some N-benzylpiperidine derivatives exhibit binding. wikipedia.orgnih.gov | Inhibition of serotonin reuptake. |

| Norepinephrine Transporter (NET) | Some N-benzylpiperidine derivatives exhibit binding. wikipedia.orgnih.gov | Inhibition of norepinephrine reuptake. |

| Acetylcholinesterase (AChE) | N-benzyl-piperidine derivatives designed as inhibitors. nih.gov | Increased acetylcholine levels in the synapse. |

| Butyrylcholinesterase (BuChE) | N-benzyl-piperidine derivatives designed as inhibitors. nih.gov | Increased acetylcholine levels in the synapse. |

| Monoacylglycerol Lipase (MAGL) | A class of benzylpiperidine derivatives identified as inhibitors. patsnap.com | Modulation of the endocannabinoid system. |

Signaling Pathway Modulation

The interaction of this compound with its molecular targets can trigger a cascade of downstream signaling events. Based on the known functions of its potential targets, several signaling pathways are likely to be modulated.

Modulation of NF-κB and PI3K/Akt Pathways: Studies on piperidine and its pungent alkaloid counterpart, piperine (B192125), have indicated their ability to activate critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov The activation of these pathways can lead to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This suggests a potential role for this compound in oncology, contingent on its specific interactions and cellular context.

Calcium Signaling Pathways: As a potential ligand for the σ1 receptor, this compound could significantly impact intracellular calcium (Ca2+) signaling. The σ1 receptor is known to modulate Ca2+ flux between the endoplasmic reticulum and mitochondria, thereby influencing a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and cell survival. nih.gov

Neurotransmitter Signaling: By potentially inhibiting monoamine transporters, this compound could modulate dopaminergic, serotonergic, and noradrenergic signaling pathways. Such modulation is central to the treatment of various neuropsychiatric disorders.

| Signaling Pathway | Potential Mechanism of Modulation | Potential Downstream Effects |

| NF-κB Signaling | Activation by piperidine/piperine analogs. nih.gov | Regulation of inflammation, immunity, and apoptosis. |

| PI3K/Akt Signaling | Activation by piperidine/piperine analogs. nih.gov | Promotion of cell survival or apoptosis depending on the cellular context. |

| Calcium (Ca2+) Signaling | Modulation of σ1 receptor function. nih.gov | Alterations in neuronal excitability, gene expression, and mitochondrial function. |

| Dopaminergic Signaling | Inhibition of the dopamine transporter (DAT). wikipedia.org | Increased synaptic dopamine levels, affecting mood, motivation, and motor control. |

Cellular and Subcellular Localization Studies

Direct experimental data on the cellular and subcellular localization of this compound is not currently available. However, based on the known localization of its potential molecular targets and the physicochemical properties of similar small molecules, an informed hypothesis can be formulated.

Given its lipophilic nature, suggested by the presence of the benzyl and ethoxy groups, this compound is likely to readily cross cellular membranes via passive diffusion. The primary sites of accumulation would be dictated by the localization of its binding partners.

Endoplasmic Reticulum and Mitochondria: The high potential for interaction with the σ1 receptor suggests a significant localization at the endoplasmic reticulum (ER) and the mitochondria-associated ER membrane (MAM). nih.gov The σ1 receptor is enriched in this subcellular compartment, which serves as a critical hub for cellular signaling and homeostasis.

Central Nervous System: The ability of many benzylpiperidine derivatives to cross the blood-brain barrier suggests that this compound may accumulate in the central nervous system. nih.gov This is a prerequisite for its potential effects on neurotransmitter systems and its utility in treating CNS disorders.

General Cellular Distribution: Like many small molecule drugs, it would also be expected to be found in the cytoplasm and potentially the nucleus, where it could interact with other cellular components. The specific distribution would ultimately depend on its affinity for various intracellular structures and transporters.

Further research, including fluorescence microscopy with a labeled version of the compound and subcellular fractionation studies, would be necessary to definitively determine the cellular and subcellular localization of this compound.

Intellectual Property and Patent Landscape Analysis for 2 4 Ethoxy Benzyl Piperidine

Patenting Trends in Piperidine-Based Therapeutics

The piperidine (B6355638) ring is one of the most common heterocyclic scaffolds found in FDA-approved drugs, leading to a crowded and complex patent landscape. ugent.bearizona.edunih.gov Analysis of patent filings reveals several key trends in the development of piperidine-based therapeutics.

A significant trend is the continuous exploration of new chemical space around the piperidine core to generate novel intellectual property. pharmablock.com Pharmaceutical companies are actively patenting novel derivatives with unique substitution patterns to secure market exclusivity. This is driven by the fact that the piperidine scaffold is a privileged structure, known to interact with a wide range of biological targets. elsevier.comarizona.edu As a result, patent applications frequently cover broad classes of substituted piperidines, aiming to protect a wide range of potential drug candidates. drugpatentwatch.compatentbuddy.com

Another observable trend is the focus on stereochemistry. As synthetic methods become more sophisticated, there is an increasing number of patents claiming specific stereoisomers of piperidine derivatives. This allows for the extension of patent protection for existing drugs (a practice known as "chiral switching") or the development of new drugs with improved efficacy and safety profiles.

Furthermore, patenting activities are prominent in therapeutic areas such as central nervous system (CNS) disorders, oncology, and infectious diseases. ugent.bedrughunter.comgoogle.com For instance, numerous patents describe piperidine derivatives as antipsychotics, antidepressants, and analgesics. marketresearchintellect.com In oncology, they are investigated as inhibitors of various enzymes and receptors implicated in cancer progression. nih.gov The versatility of the piperidine scaffold ensures its continued relevance and a steady stream of patent applications across diverse medical fields. mdpi.com

Finally, there is a growing interest in combining piperidine-containing molecules with other functionalities, such as in the development of bifunctional molecules or targeted drug delivery systems, further expanding the patent landscape. nih.gov

Analysis of Key Patents Involving 2-(4-Ethoxy-benzyl)-piperidine or Closely Related Structures

A direct patent search for "this compound" does not yield specific patents for this exact compound. This suggests that this particular molecule may either be a novel entity, part of the public domain, or disclosed within broader generic patent claims. However, an analysis of patents for closely related structures provides valuable insights into the patentability of such compounds.

Key patents in this area often claim a genus of compounds encompassing various substitutions on the piperidine and benzyl (B1604629) rings. For example, a patent might claim 2-benzyl-piperidine derivatives with a range of substituents at the 4-position of the benzyl ring, including alkoxy groups like ethoxy. Similarly, substitutions on the piperidine nitrogen are a common feature in patent claims.

Below is a table of representative patents that cover structures closely related to this compound, illustrating the scope of claims in this chemical space.

| Patent Number | Assignee | Title | Key Features of Claims | Therapeutic Area (if specified) |

| US2897204A | Merck & Co., Inc. | Substituted piperidines and methods for making same | Claims cover 1-[2-(p-substituted phenyl)-2-alkoxyethyl]-4-carbo-loweralkoxy-4-phenylpiperidines. This demonstrates early interest in piperidines with alkoxy-substituted phenyl groups. google.com | Not specified |

| US3318900A | - | Derivatives of benzimidazolinyl piperidine | Covers piperidine derivatives with benzyl substitutions, highlighting modifications on the piperidine nitrogen and the benzyl moiety for potential therapeutic use. google.com | Not specified |

| US20060211731A1 | - | New substituted pyridine (B92270) or piperidine compounds | Discloses substituted piperidine compounds for use as facilitators of memory and cognition and as antalgic agents. Claims include phenyl-substituted piperidines. google.com.pg | Pain, Cognitive Disorders |

| EP2623101B1 | - | Piperidine and piperazine (B1678402) derivatives as autotaxin inhibitors | Claims piperidine derivatives with various substitutions for the treatment of cancers and other conditions mediated by autotaxin. epo.org | Cancer |

These patents illustrate that the novelty and non-obviousness required for patentability in this class of compounds often arise from the specific combination of substituents on the piperidine and benzyl rings, the stereochemistry of the molecule, and its unexpected therapeutic utility. The absence of a specific patent for this compound could indicate an opportunity for new intellectual property, provided a novel and useful application for the compound is discovered.

Implications for Drug Development and Commercialization

The patent landscape for piperidine-based compounds has significant implications for the development and commercialization of new drugs like this compound.

Freedom to Operate: A thorough freedom-to-operate (FTO) analysis is crucial before commencing any significant research and development. The existence of broad genus patents covering substituted 2-benzyl-piperidines could pose a risk. It would be necessary to carefully examine the claims of existing patents to ensure that this compound is not encompassed.

Patentability: If this compound is indeed a novel compound, the key to its patentability will lie in demonstrating a specific, substantial, and credible utility. This would typically involve identifying a novel biological target or showing unexpected efficacy in a particular disease model. The inventive step could also be established by demonstrating surprising advantages over structurally similar compounds in the prior art, such as improved potency, selectivity, or pharmacokinetic properties.

Commercialization Strategy: A strong patent position is essential for attracting investment and securing a competitive advantage in the market. For a compound like this compound, a commercialization strategy would likely involve filing for composition of matter patents, which offer the broadest protection. Further patents could be sought for specific formulations, methods of use for treating particular diseases, and processes for its synthesis.

The highly competitive nature of the piperidine therapeutic space means that even with a patent, commercial success is not guaranteed. marketresearchintellect.com A successful strategy will require not only a robust intellectual property portfolio but also a clear demonstration of the compound's clinical and commercial value proposition compared to existing treatments. The potential for creating novel intellectual property with new spirocyclic architectures containing piperidine also presents an avenue for innovation. pharmablock.com

Future Research Directions and Translational Perspectives

Advanced Synthetic Routes and Scalability

The successful clinical translation of any pharmaceutical agent is fundamentally reliant on the development of a robust, efficient, and scalable synthetic process. For 2-(4-Ethoxy-benzyl)-piperidine, future research will need to move beyond traditional laboratory-scale syntheses to methods suitable for large-scale production under Good Manufacturing Practice (GMP) conditions. A key focus will be on improving yield, reducing the number of synthetic steps, and ensuring the process is environmentally benign. researchgate.net

Current research into the synthesis of substituted benzylpiperidines often involves multi-step processes that may not be economically viable for commercial production. researchgate.net Advanced synthetic strategies that could be explored for this compound include:

Catalytic Hydrogenation: Developing highly selective catalytic hydrogenation processes of corresponding pyridine (B92270) precursors. Research into novel catalysts, such as rhodium or iridium complexes, could offer pathways to highly diastereoselective products, which is crucial for ensuring the purity of the final active pharmaceutical ingredient (API). nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer significant advantages in terms of safety, consistency, and scalability. Flow reactors can enable better control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and waste.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could provide unparalleled stereo- and regioselectivity under mild reaction conditions. This approach minimizes the need for protecting groups and reduces the environmental impact of the synthesis.

The table below illustrates a comparative analysis of potential synthetic routes, a crucial step in selecting a scalable process for industrial production.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Biocatalytic Route |

| Typical Yield | 60-70% | >85% | >90% |

| Number of Steps | 5-7 | 3-5 | 4-6 |

| Scalability | Challenging, risk of hotspots | Excellent, linear scalability | Moderate, dependent on enzyme stability |

| Environmental Impact | High solvent and reagent use | Reduced solvent use, better energy efficiency | Minimal waste, aqueous conditions |

| Stereoselectivity | Often requires chiral resolution | Good control via catalysts | Excellent, highly specific |

Comprehensive Omics-Based Target Deconvolution

While the pharmacological activity of a compound may be known, a comprehensive understanding of its mechanism of action requires identifying all its molecular targets and off-targets. This process, known as target deconvolution, is critical for predicting efficacy and potential side effects. For this compound, modern "omics" technologies, particularly chemoproteomics, offer powerful, unbiased approaches to elucidate its protein interaction landscape within a native biological system. nih.govworldpreclinicalcongress.com

Future research should employ a variety of advanced chemoproteomic strategies:

Affinity-Based Proteomics: This involves synthesizing a probe version of this compound by attaching a tag (like biotin) or a photoreactive group. This probe can then be used to "fish" for binding partners in cell lysates or living cells, which are subsequently identified by mass spectrometry. nih.govnih.gov

Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability across the proteome upon ligand binding. It does not require modification of the compound, thus providing a more authentic profile of its interactions in a cellular context. nih.gov

Expression Proteomics: This method identifies changes in protein expression levels following treatment with the compound, offering insights into the downstream biological pathways that are modulated.

These approaches can generate a comprehensive list of potential protein targets, which must then be validated through biochemical and cellular assays. The table below outlines a potential workflow for target deconvolution.

| Phase | Technique | Objective | Expected Outcome |

| Discovery | Thermal Proteome Profiling (TPP) | Unbiased, proteome-wide identification of direct and indirect targets. | List of candidate proteins showing altered thermal stability. |

| Discovery | Affinity-Based Chemoproteomics | Identification of direct binding partners. | List of proteins that directly bind to the compound probe. |

| Validation | Isothermal Dose-Response Assays | Confirming direct binding and determining affinity (Kd) for candidate proteins. | Quantitative binding affinity data for prioritized targets. |

| Functional | Cellular Target Engagement Assays | Verifying that the compound engages the target protein in living cells. | Confirmation of target engagement at the cellular level. |

Prodrug Strategies and Drug Delivery Systems

To optimize the pharmacokinetic and pharmacodynamic properties of this compound, future research should explore prodrug strategies and advanced drug delivery systems. Prodrugs are inactive derivatives of a parent molecule that undergo enzymatic or chemical conversion in the body to release the active drug. mdpi.com This approach can be used to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. nih.gov

Potential prodrug strategies for this compound could involve modification of the piperidine (B6355638) nitrogen. For instance, attaching a cleavable promoiety could enhance lipophilicity to improve membrane permeability or, conversely, add a polar group to increase aqueous solubility for intravenous formulations.

In parallel, the development of novel drug delivery systems can significantly enhance the therapeutic index of the compound. These systems can control the rate, time, and place of drug release in the body. Options to investigate include:

Nanoparticle Encapsulation: Formulating this compound within lipid-based or polymeric nanoparticles could improve its stability, prolong its circulation time, and potentially enable targeted delivery to specific tissues.

Controlled-Release Formulations: Designing oral formulations with modified-release profiles (e.g., extended-release tablets) could help maintain steady therapeutic concentrations over a longer period, improving patient compliance by reducing dosing frequency.

The selection of a suitable strategy will depend on the specific therapeutic application and the inherent physicochemical properties of the parent compound.

Combination Therapies and Synergistic Effects

Complex diseases often involve multiple biological pathways, making them difficult to treat with a single agent. Combination therapy, the use of two or more drugs, is a cornerstone of modern medicine. Investigating this compound in combination with other therapeutic agents could reveal synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. mdpi.com

Future preclinical studies should aim to:

Identify Rational Combinations: Based on the elucidated mechanism of action from target deconvolution studies, identify other drugs that act on complementary or parallel pathways.

In Vitro Synergy Screening: Utilize high-throughput screening in relevant cell models to test various combinations and dose ratios to identify synergistic, additive, or antagonistic interactions.

In Vivo Efficacy Studies: Validate promising combinations in appropriate animal models of disease to confirm the synergistic effects and assess the impact on efficacy and tolerability.

Synergistic combinations can offer several advantages, including the potential to use lower doses of each drug, thereby reducing dose-related toxicity, and overcoming mechanisms of drug resistance. ijnrd.org

Clinical Translation Pathways and Challenges

The transition of a promising compound like this compound from preclinical research to clinical trials is a complex, multi-stage process fraught with challenges. A clear translational pathway must be strategically planned to navigate the scientific and regulatory hurdles.

Key stages and challenges in the clinical translation of this compound include:

Preclinical Safety and Toxicology: Rigorous safety pharmacology and toxicology studies in animal models are required to identify a safe starting dose for human trials. These studies must be conducted under Good Laboratory Practice (GLP) standards. A significant challenge for piperidine derivatives can be ensuring a lack of off-target activity at CNS receptors that could lead to undesirable side effects. pmarketresearch.com

CMC (Chemistry, Manufacturing, and Controls): Developing a scalable, reproducible, and well-characterized manufacturing process for the API is essential. Ensuring the stability of the drug substance and the final drug product is a critical component of the Investigational New Drug (IND) application submitted to regulatory authorities like the FDA.

Clinical Trial Design: Phase I trials will focus on safety and pharmacokinetics in healthy volunteers. Subsequent Phase II and III trials will evaluate efficacy in patient populations. A major challenge is designing robust clinical trials with clear endpoints and selecting the appropriate patient population.

Regulatory Affairs: Continuous interaction with regulatory agencies is crucial to ensure that the development program meets all requirements. The stringent regulatory landscape for novel chemical entities necessitates meticulous documentation and adherence to established guidelines.

常见问题

Q. How can X-ray powder diffraction (XRPD) distinguish polymorphs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。